molecular formula C26H30N4O3 B2885846 N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide CAS No. 872843-65-7

N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide

Cat. No.: B2885846
CAS No.: 872843-65-7
M. Wt: 446.551
InChI Key: BOERLGSYOJHJMO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide is a complex organic compound that features an indole core, a phenylpiperazine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

The phenylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-phenylpiperazine in the presence of a suitable base. The final step involves the acylation of the indole nitrogen with an acetamide group, which can be achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with similar therapeutic applications.

    Galantamine: An alkaloid that also inhibits acetylcholinesterase and is used for cognitive enhancement.

Uniqueness

N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide is unique due to its specific structural features, such as the indole core and phenylpiperazine moiety, which may confer distinct pharmacological properties and selectivity for certain biological targets compared to other acetylcholinesterase inhibitors .

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-3-27(4-2)24(31)19-30-18-22(21-12-8-9-13-23(21)30)25(32)26(33)29-16-14-28(15-17-29)20-10-6-5-7-11-20/h5-13,18H,3-4,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOERLGSYOJHJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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